molecular formula C5HCl2N3S B076482 5,7-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-88-4

5,7-Dichlorothiazolo[5,4-d]pyrimidine

Cat. No. B076482
CAS RN: 13479-88-4
M. Wt: 206.05 g/mol
InChI Key: XYBGDWLYHQAUQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[5,4-d]pyrimidines, including derivatives such as 5,7-dichlorothiazolo[5,4-d]pyrimidine, can be achieved through various synthetic routes. For instance, Liu et al. (2005) described a single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which proceeds in good to excellent yields (Liu, Patch, Schubert, & Player, 2005). Chen et al. (2012) developed a facile and efficient method for synthesizing 5,7-disubstituted thiazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones, showcasing the versatility of thiazolopyrimidine chemistry (Chen, Li, Zhou, Song, & Xu, 2012).

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines, including 5,7-dichlorothiazolo[5,4-d]pyrimidine, is characterized by the fusion of thiazole and pyrimidine rings. This structural arrangement contributes to the compound's chemical stability and reactivity. The crystal structure of thiazolopyrimidine derivatives has been determined using X-ray crystallography, providing detailed insights into their 3D arrangement and molecular interactions (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Chemical Reactions and Properties

Thiazolopyrimidines undergo a range of chemical reactions, facilitating the introduction of diverse functional groups and the synthesis of novel derivatives. For example, Lim et al. (2021) described a traceless solid-phase synthesis approach for thiazolo[4,5-d]pyrimidine libraries, showcasing the compound's versatility for drug discovery (Lim, Abdildinova, & Gong, 2021).

Scientific Research Applications

  • Synthesis and Application in Drug Development :

    • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines : A process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines was developed, showcasing their utility as intermediates in synthesizing differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines, which have potential applications in drug development (Liu, Patch, Schubert, & Player, 2005).
  • Anticancer Activities :

    • Thiazolo[5,4-d]pyrimidines in Anticancer Research : Thiazolo[5,4-d]pyrimidines have shown significant antiproliferative and apoptosis-inducing activity against various cancer cell lines, including lung, epidermal, glioblastoma, pancreatic, prostate, leukemia, and breast cancer cells (Singh et al., 2013).
  • Antimicrobial and Antifungal Properties :

    • Antimicrobial Activity of Pyrimidine Derivatives : Certain thiazolo[5,4-d]pyrimidine derivatives exhibit promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
  • Immunosuppressive Agents :

    • Novel Immunosuppressive Agents : Thiazolo[5,4-d]pyrimidines have been identified as a new class of immunosuppressive agents, showing potent activity in assays related to organ transplantation rejection and demonstrating in vivo efficacy (Jang et al., 2011).
  • Synthesis for Drug Discovery Libraries :

    • Facile and Efficient Synthesis for Drug Discovery : An efficient approach for the synthesis of 5,7-disubstituted thiazolo[5,4-d]pyrimidines was developed, useful for constructing drug discovery libraries due to the easy availability of substrates and structural diversity (Chen et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P351, and P338 .

properties

IUPAC Name

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGDWLYHQAUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346104
Record name 5,7-dichlorothiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichlorothiazolo[5,4-d]pyrimidine

CAS RN

13479-88-4
Record name 5,7-dichlorothiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Kang, T Zhao, Z Wang, D Feng, H Zhang… - Communications …, 2019 - nature.com
HIV-1 reverse transcriptase offers a key target for antiviral therapy. However, the rapid emergence of drug-resistant mutations in reverse transcriptase as well as the poor …
Number of citations: 24 www.nature.com
L Shu, LM Alabanza, C Gu - … : an international journal for reviews and …, 2012 - cir.nii.ac.jp
CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO<5,4-d>PYRIMIDINE | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学 …
Number of citations: 3 cir.nii.ac.jp
F Varano, D Catarzi, E Vigiani, D Dal Ben, M Buccioni… - Pharmaceuticals, 2021 - mdpi.com
New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A 1 , hA 2A , hA …
Number of citations: 3 www.mdpi.com
S Bonazzi, CP Goold, A Gray… - Journal of Medicinal …, 2020 - ACS Publications
Recent clinical evaluation of everolimus for seizure reduction in patients with tuberous sclerosis complex (TSC), a disease with overactivated mechanistic target of rapamycin (mTOR) …
Number of citations: 24 pubs.acs.org
F Vincent - 2018 - search.proquest.com
Synthesis of potent, selective and drug-like inhibitors of the human geranylgeranyl pyrophosphate synthase (hGGPPS) has been a challenge in the last decades. Many reports highlight …
Number of citations: 4 search.proquest.com
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
LL Simon, J Knight, W Zhao, I Wilson… - … Process Research & …, 2012 - ACS Publications
Cui et al. of AMRI have developed (Synlett 2012, 23, 247− 250) an efficient synthesis of benzimidazoles and benzoxazoles by condensation of triacyloxyboranes with aromatic diamines …
Number of citations: 0 pubs.acs.org
A Kakehi - ChemInform, 2012 - scholar.archive.org
htr_main (jielde) Page 1 Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts Akikazu Kakehi* ■ REVIEWS Pyridinium N-Ylide Pyridinium Salt Heterocycle Synthesis …
Number of citations: 47 scholar.archive.org

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